molecular formula C12H16N2O B1376154 3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1202162-27-3

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B1376154
CAS No.: 1202162-27-3
M. Wt: 204.27 g/mol
InChI Key: UMSFRZDUTOFNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one: is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 3-amino-1-(4-methylbenzyl)-2-pyrrolidinone . This compound is characterized by the presence of a pyrrolidinone ring substituted with an amino group and a 4-methylbenzyl group.

Biochemical Analysis

Biochemical Properties

3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to proteins such as albumin, affecting its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific receptors or enzymes, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in either the activation or repression of target genes, depending on the context and the specific molecular partners involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged treatment with this compound has been associated with changes in cell viability and proliferation rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activities of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion . The involvement of this compound in these metabolic pathways can affect the overall metabolic flux and the levels of key metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . The localization to these compartments can affect the activity and function of this compound, as it can interact with different sets of biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular energy metabolism .

Properties

IUPAC Name

3-amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-14-7-6-11(13)12(14)15/h2-5,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSFRZDUTOFNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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